molecular formula C21H15N3O3S B11294196 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B11294196
M. Wt: 389.4 g/mol
InChI Key: SDWWRRZRSKYBNP-UHFFFAOYSA-N
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Description

N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety fused with a benzodioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields intermediate compounds that are further reacted with arylidenemalononitrile to produce the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and blocking its activity . This inhibition disrupts key signaling pathways involved in cell growth and survival, making it a promising candidate for anticancer therapy .

Properties

Molecular Formula

C21H15N3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H15N3O3S/c1-12-4-5-14(20-24-15-3-2-8-22-21(15)28-20)9-16(12)23-19(25)13-6-7-17-18(10-13)27-11-26-17/h2-10H,11H2,1H3,(H,23,25)

InChI Key

SDWWRRZRSKYBNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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